molecular formula C15H10O2 B7823166 3-Benzylidene-2-benzofuran-1-one

3-Benzylidene-2-benzofuran-1-one

Cat. No.: B7823166
M. Wt: 222.24 g/mol
InChI Key: YRTPZXMEBGTPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylidene-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-2-benzofuran-1-one typically involves the cyclization of benzaldehyde derivatives with furan derivatives under acidic or basic conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde is reacted with furan in the presence of a base such as piperidine or pyridine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts such as Lewis acids or organocatalysts can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylidene-2-benzofuran-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of benzofuran-1,3-dione derivatives.

  • Reduction: Production of 3-benzylidene-2-benzofuran-1-ol.

  • Substitution: Generation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

  • Medicine: Research has shown its potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzylidene-2-benzofuran-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by interfering with signaling pathways.

Comparison with Similar Compounds

  • 2-Benzylidene-6-hydroxy-1-benzofuran-3(2H)-one

  • 2-Benzylidene-1-benzofuran-3(2H)-one

  • 2-Benzylidene-5-methoxy-1-benzofuran-3(2H)-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-benzylidene-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPZXMEBGTPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870620
Record name 3-Benzylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-61-1
Record name Benzylidenephthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylidenephthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.